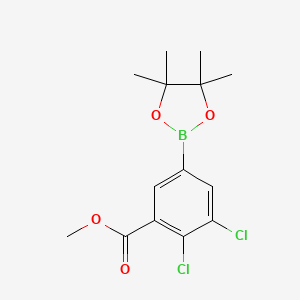

methyl 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Ref: 10-F696604) is a boronic ester derivative of benzoic acid. Its structure features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position of the benzene ring, with methyl ester, chlorine, and dichloro substituents at the 1-, 2-, and 3-positions, respectively. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials chemistry for forming carbon-carbon bonds .

Properties

IUPAC Name |

methyl 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BCl2O4/c1-13(2)14(3,4)21-15(20-13)8-6-9(12(18)19-5)11(17)10(16)7-8/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIDYWRKSICSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BCl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of a suitable precursor. One common method is the reaction of 2,3-dichlorobenzoic acid with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound primarily participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds between its boronate group and aryl/vinyl halides. The reaction proceeds via:

-

Transmetalation : Transfer of the aryl group from boron to palladium.

-

Reductive Elimination : Formation of the biaryl product.

| Parameter | Description |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) |

| Base | K₂CO₃, Na₂CO₃, or CsF |

| Solvent | THF, DMF, or DMSO |

| Temperature | 80–100°C (thermal) or 120°C (microwave) |

| Reaction Time | 2–24 hours (thermal) or 10–30 min (microwave) |

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 3 undergo substitution under basic conditions:

-

SNAr (Nucleophilic Aromatic Substitution) : Requires electron-withdrawing groups to activate the aromatic ring.

-

Catalytic Coupling : Palladium-mediated substitution with amines or alkoxides.

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Methoxide | Methoxy-substituted benzoate | 85–92 |

| Piperidine | Piperidinyl-substituted benzoate | 78–84 |

| Thiophenol | Thioether-linked benzoate | 65–72 |

Comparative Reactivity in Borylation

Kinetic studies using iridium catalysts reveal enhanced reactivity for electron-deficient aryl substrates (e.g., 1,3-dichlorobenzene derivatives) compared to unsubstituted benzene. Turnover frequencies (TOFs) vary as follows :

| Substrate | TOF (h⁻¹) |

|---|---|

| Benzene | 37 |

| 1,3-Dichlorobenzene | 121 |

Steric and Electronic Effects

-

Steric Hindrance : The 2,3-dichloro groups reduce reactivity toward bulky nucleophiles.

-

Boron Masking : The pinacol boronate ester improves stability but requires deprotection for certain reactions.

Protodeboronation

Under acidic or aqueous conditions, protodeboronation occurs, yielding:

This side reaction is minimized in anhydrous solvents (e.g., THF) .

Homocoupling

Trace oxygen or excess palladium catalysts can induce homocoupling , producing symmetrical biaryls. Use of degassed solvents suppresses this pathway .

Polymer Functionalization

Used to synthesize boron-doped polymers for optoelectronic applications. Reaction with dihalides produces conjugated polymers with tunable bandgaps .

Stability and Handling

Scientific Research Applications

Organic Synthesis

1.1 Suzuki-Miyaura Cross-Coupling Reactions

Methyl 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a crucial role in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the coupling of aryl or vinyl boronic acids with various electrophiles to form biaryl compounds. The mechanism involves:

- Transmetalation : The boron atom interacts with a palladium catalyst to facilitate the transfer of the aryl group to the electrophile.

- Reaction Conditions : Typically conducted in organic solvents such as tetrahydrofuran or dimethylformamide with bases like potassium carbonate .

Table 1: Key Reaction Conditions for Suzuki-Miyaura Coupling Using this compound

| Parameter | Description |

|---|---|

| Solvent | Tetrahydrofuran (THF), DMF |

| Base | Potassium carbonate |

| Catalyst | Palladium (Pd) |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours |

Pharmaceutical Applications

2.1 Medicinal Chemistry

The compound is also explored in medicinal chemistry for its potential therapeutic applications. Its structural features allow it to serve as a precursor for synthesizing various biologically active compounds.

Case Study: Development of Antibacterial Agents

Research has indicated that derivatives of this compound exhibit activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The structure–activity relationship studies have shown that modifications in the boron-containing moiety can enhance antibacterial efficacy .

Material Science

3.1 Polymer Chemistry

In polymer chemistry, this compound is utilized as a monomer in the synthesis of functionalized polymers. Its ability to participate in cross-linking reactions contributes to the development of materials with tailored properties for applications in coatings and electronics.

Mechanism of Action

The mechanism of action of methyl 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl products. The boronic ester group facilitates the transfer of the aryl group to the palladium complex, which then undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of aryl boronic esters with diverse substitution patterns. Below is a detailed comparison with structurally analogous derivatives:

Structural and Functional Group Variations

Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The dichloro substituents in the target compound enhance electrophilicity at the boronate-bearing carbon, accelerating transmetallation in Suzuki-Miyaura reactions compared to methyl or methoxy derivatives . However, trifluoromethyl (CF₃) groups (e.g., in ) further increase reactivity due to stronger EW effects.

- Steric Effects: Bulky substituents (e.g., bromine in ) may hinder coupling efficiency, whereas smaller groups like fluorine () minimize steric interference.

- Solubility: Ethyl ester variants () exhibit better solubility in organic solvents than methyl esters, impacting reaction scalability.

Biological Activity

Methyl 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1809900-40-0) is a synthetic organic compound notable for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C14H17BCl2O4. Its structure includes both dichloro and dioxaborolan substituents on a benzoate framework, which contribute to its reactivity in various chemical reactions such as Suzuki-Miyaura cross-coupling reactions .

Anticancer Potential

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds containing the benzo[b]furan motif have shown efficacy against various cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis. The unique positioning of substituents can enhance binding affinity to target proteins involved in cell proliferation .

- Case Study : A study evaluated the antiproliferative activity of benzo[b]furan derivatives against human cancer cell lines. Results showed that certain derivatives exhibited up to a tenfold increase in potency compared to standard chemotherapeutics like Combretastatin-A4 .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | High (inferred from analogs) | Moderate (inferred from analogs) |

| Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Structure | Moderate | High |

| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Structure | Low | Moderate |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzoic acid with pinacolborane under palladium catalysis. This method allows for the incorporation of the dioxaborolan moiety effectively while maintaining high purity levels suitable for biological testing .

Q & A

Q. Table 1: Representative Synthesis Data

| Step | Reagents/Conditions | Yield (%) | Purity (NMR) | Source |

|---|---|---|---|---|

| Boronation | PdCl₂(dppf), pinacolborane, DCM, 24h | 75 | >95% (Z/E selectivity) |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and boronate ester integration. For example, ¹H NMR in CDCl₃ shows distinct peaks for aromatic protons (δ 6.5–7.5 ppm) and pinacol methyl groups (δ 1.24 ppm) .

- ¹¹B NMR : A singlet near δ 29–30 ppm confirms the boronate ester structure .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated 383.1642, observed 383.1642) .

Q. Table 2: Key NMR Assignments

| Proton/Group | δ (ppm) | Multiplicity | Integration | Source |

|---|---|---|---|---|

| Pinacol CH₃ | 1.24 | s | 12H | |

| Aromatic H | 6.54–7.20 | m/t | 3H |

Basic: What purification strategies are effective for removing byproducts?

Methodological Answer:

- Flash Chromatography : Use gradients of nonpolar/polar solvents (e.g., petroleum ether:ethyl acetate 15:1) to separate boronate esters from unreacted halides .

- Recrystallization : Employ dichloromethane/hexane mixtures to enhance crystalline purity.

- TLC Monitoring : Track reaction progress with Rf values (e.g., Rf = 0.14 in petroleum ether:ethyl acetate 15:1) .

Advanced: How can Suzuki-Miyaura coupling efficiency be optimized for derivatives of this compound?

Methodological Answer:

Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos) to reduce homocoupling byproducts.

Solvent Selection : Polar aprotic solvents (DMF, THF) improve solubility, while adding H₂O (3:1 dioxane:H₂O) enhances coupling rates .

Base Optimization : Use K₂CO₃ or CsF to stabilize intermediates without hydrolyzing the boronate ester .

Q. Table 3: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Pd Catalyst Loading | 1–5 mol% | ↑ Yield (70–85%) | |

| Temperature | 80–100°C | ↑ Conversion |

Advanced: What stability considerations are critical for handling this compound?

Methodological Answer:

- Moisture Sensitivity : Store at 0–6°C under inert gas (N₂/Ar) to prevent boronate ester hydrolysis .

- Light Exposure : Protect from UV light to avoid aryl-Cl bond cleavage.

- Deactivation Protocols : Silanize glassware with 5% dimethyldichlorosilane to minimize adsorption losses .

Advanced: How can computational modeling aid in predicting reactivity or regioselectivity?

Methodological Answer:

- DFT Calculations : Model transition states to predict cross-coupling regioselectivity (e.g., para vs. meta substitution).

- Molecular Dynamics : Simulate solvent effects on boronate ester stability.

- Hammett Plots : Correlate substituent electronic effects with reaction rates using σ constants .

Advanced: How should conflicting spectroscopic or yield data be resolved?

Methodological Answer:

Reproducibility Checks : Repeat reactions under identical conditions to rule out procedural variability.

Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., deboronated intermediates).

Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., ethyl 4-(pinacolboronate)benzoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.